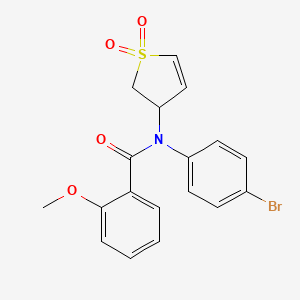
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H16BrNO4S and its molecular weight is 422.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a bromophenyl group and a dioxothiophene moiety, which may contribute to various pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is C15H11BrN2O4S with a molecular weight of approximately 396.23 g/mol. Its structural components suggest potential interactions with biological targets, making it a candidate for further investigation in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C15H11BrN2O4S |
| Molecular Weight | 396.23 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(c(o1)ccc1Br)N(C(C1)C=CS1(=O)=O)c(cc1)ccc1Br |
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Antimicrobial Properties : Activity against various bacterial strains.
- Anticancer Effects : Inhibition of cancer cell proliferation in vitro.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in disease processes. The presence of the bromine atom may enhance lipophilicity and receptor binding affinity compared to analogs, facilitating its therapeutic efficacy.
Case Studies and Research Findings
Research has highlighted the potential applications of this compound in various therapeutic areas:
- Anti-inflammatory Activity : A study demonstrated that similar thiophene derivatives could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation.
- Antimicrobial Effects : Compounds with structural similarities have shown activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
- Anticancer Research : Investigations into the anticancer properties revealed that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : Achieved through cyclization reactions involving sulfur-containing precursors.
- Bromination : Introduction of the bromine atom to enhance biological activity.
These synthetic routes allow for the exploration of new derivatives that may exhibit enhanced biological activities.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c1-24-17-5-3-2-4-16(17)18(21)20(14-8-6-13(19)7-9-14)15-10-11-25(22,23)12-15/h2-11,15H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJIKNHWTDRRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














